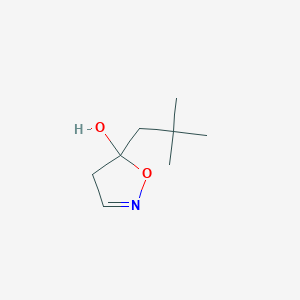
5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Neopentyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Neopentyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of 5-Neopentyl-4,5-dihydroisoxazol-5-ol may involve continuous flow methods to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Neopentyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxazole derivative.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles and dihydroisoxazoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Neopentyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Neopentyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: A closely related compound with similar chemical properties.
Isoxazole: The parent compound of the isoxazole family, with a wide range of applications.
3,5-Disubstituted Isoxazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied biological activities.
Uniqueness
5-Neopentyl-4,5-dihydroisoxazol-5-ol is unique due to its neopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61184-66-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C8H15NO2/c1-7(2,3)6-8(10)4-5-9-11-8/h5,10H,4,6H2,1-3H3 |
InChI Key |
YLVBWSAJVCSGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CC=NO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















